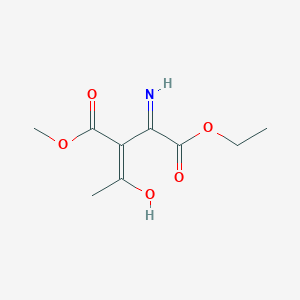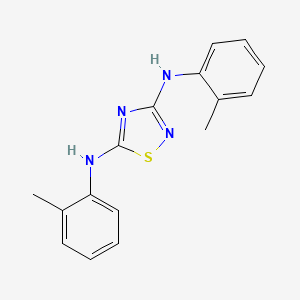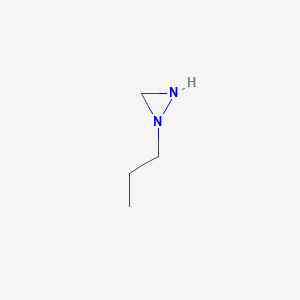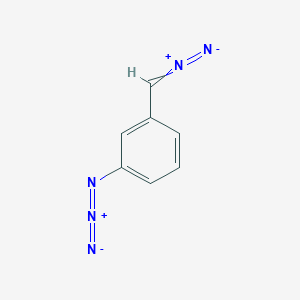
1-Azido-3-(diazomethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Azido-3-(diazomethyl)benzene is an organic compound that features both azido and diazomethyl functional groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Azido-3-(diazomethyl)benzene can be synthesized through a series of organic reactions. One common method involves the azidation of benzyl alcohol derivatives using azidotrimethylsilane (TMSN₃) in the presence of a catalyst such as copper(II) triflate. The reaction typically proceeds under mild conditions and yields the desired azide compound .
Industrial Production Methods: Continuous-flow processes and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .
化学反应分析
Types of Reactions: 1-Azido-3-(diazomethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups.
Cycloaddition: The diazomethyl group can participate in 1,3-dipolar cycloaddition reactions, forming heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Diazomethane (CH₂N₂) in the presence of a suitable dipolarophile.
Major Products:
Nucleophilic Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Heterocyclic compounds such as oxadiazoles.
科学研究应用
1-Azido-3-(diazomethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in photoaffinity labeling to identify molecular targets of bioactive compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 1-Azido-3-(diazomethyl)benzene involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azide group acts as a nucleophile, attacking electrophilic centers in other molecules, while the diazomethyl group can participate in cycloaddition reactions to form stable heterocyclic structures . These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical biology and materials science .
相似化合物的比较
Diazomethane (CH₂N₂): A simple diazo compound used in organic synthesis.
Ethyl diazoacetate (N₂CHCOOEt): A commercially relevant diazo compound used in cycloaddition reactions.
Azidomethylbenzene (C₆H₅CH₂N₃): A related azide compound with similar reactivity.
Uniqueness: 1-Azido-3-(diazomethyl)benzene is unique due to the presence of both azido and diazomethyl groups on the same benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Its ability to undergo both nucleophilic substitution and cycloaddition reactions makes it a valuable reagent in organic synthesis and materials science .
属性
CAS 编号 |
113962-87-1 |
|---|---|
分子式 |
C7H5N5 |
分子量 |
159.15 g/mol |
IUPAC 名称 |
1-azido-3-(diazomethyl)benzene |
InChI |
InChI=1S/C7H5N5/c8-10-5-6-2-1-3-7(4-6)11-12-9/h1-5H |
InChI 键 |
MRCYKZAPMFIKOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


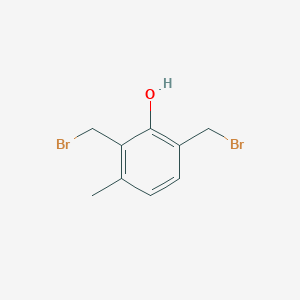
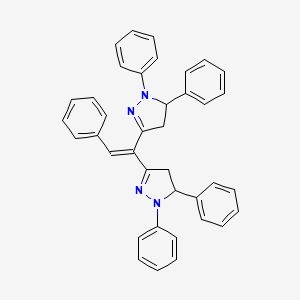
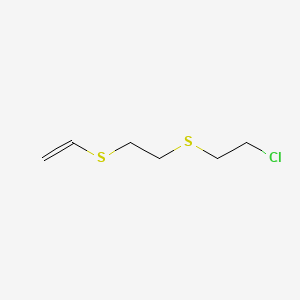
![[Hexoxy(oxido)phosphoryl] phosphate](/img/structure/B14288648.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
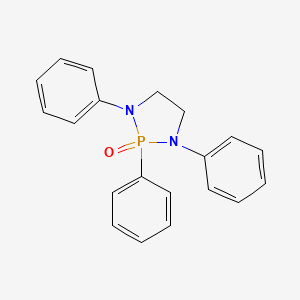
![3,3'-[(Dibenzylstannanediyl)bis(oxycarbonyl)]dipyridine](/img/structure/B14288691.png)
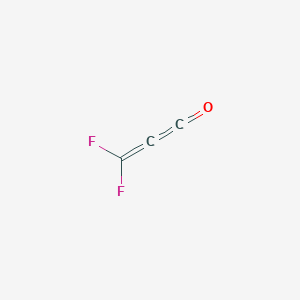
![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)
